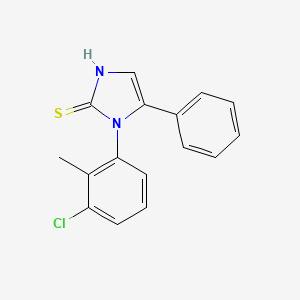

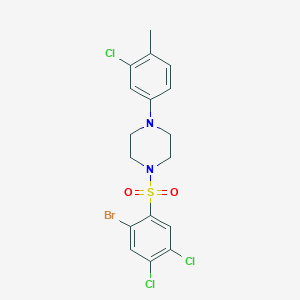

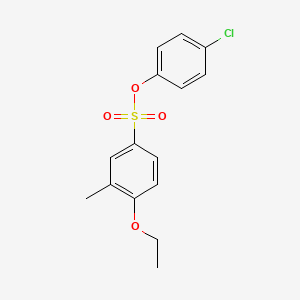

1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol (also known as CMPT) is an organosulfur compound that has been widely studied for its synthetic and medicinal applications. CMPT is an aromatic thiol (or mercaptan) that has a unique molecular structure containing a phenyl ring and a chlorine atom in the ortho position. Its aromaticity and reactivity make it an ideal candidate for use in organic synthesis and medicinal chemistry.

Scientific Research Applications

Urease Inhibition in Medicine

1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids: , which include the compound , have been identified as potent urease inhibitors . Urease is an enzyme that can cause several health issues, such as kidney stone formation and peptic ulcers. The inhibition of this enzyme is crucial in preventing and treating these conditions. The hybrids have shown significant in vitro inhibitory activity against jack bean urease, with IC50 values ranging from 0.0019 to 0.0532 μM, which is substantially lower than the standard thiourea .

Antibacterial Applications

Thiourea derivatives, including the compound of interest, have been explored for their antibacterial properties. The presence of the thiourea moiety has been associated with antibacterial activity, which is critical in the development of new antibiotics to combat resistant strains of bacteria .

Agricultural Chemistry

In agriculture, urease inhibitors are used to slow the hydrolysis of urea fertilizers, which can reduce nitrogen loss and improve the efficiency of nitrogen use in crops. The compound’s role as a urease inhibitor could potentially be applied to develop more effective agricultural chemicals .

Industrial Enzyme Inhibition

The industrial sector often deals with the challenge of managing enzymes that can cause material degradation or unwanted reactions. The compound’s ability to inhibit urease can be applied to prevent such issues in various industrial processes .

Environmental Science

In environmental science, controlling enzymatic activity is crucial for maintaining ecological balance and preventing the degradation of natural resources. The compound’s inhibitory effects on urease can help manage the enzyme’s activity in environmental systems .

Biochemical Research

The compound’s effectiveness against urease makes it a valuable tool in biochemical research, where it can be used to study enzyme inhibition mechanisms and the role of urease in various biological processes .

Material Science

While direct applications in material science are not explicitly mentioned in the search results, the compound’s properties as a urease inhibitor could be relevant. For example, controlling urease activity can be important in the preservation of materials that are susceptible to degradation in the presence of urea .

Molecular Simulation

The compound and its derivatives have been subjects of molecular simulation studies, which are essential for understanding their interactions at the molecular level. These simulations can help predict the behavior of these compounds in various applications and contribute to the rational design of new inhibitors .

properties

IUPAC Name |

3-(3-chloro-2-methylphenyl)-4-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c1-11-13(17)8-5-9-14(11)19-15(10-18-16(19)20)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAPJUHXGVGSLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=CNC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)

![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)

![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)

![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)